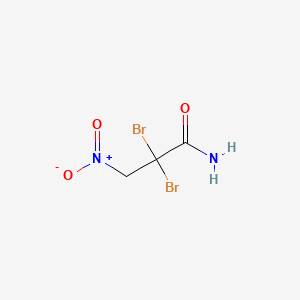

2,2-Dibromo-3-nitropropionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dibromo-3-nitropropionamide is a chemical compound known for its biocidal properties. It is commonly used as a quick-kill biocide that hydrolyzes easily under both acidic and alkaline conditions. This compound is preferred for its instability in water, which allows it to quickly kill microorganisms and then degrade into various products, including ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid .

Preparation Methods

The synthesis of 2,2-Dibromo-3-nitropropionamide involves the bromination of cyanoacetamide. The process includes adding cyanoacetamide to a reaction mother liquid, followed by the addition of bromine to perform the bromination reaction, generating dibromo nitrilopropionamide and hydrobromic acid. Sodium hypochlorite is then added as an oxidant to convert the hydrobromic acid into bromine, allowing further bromination to occur. The reaction temperature is maintained between 10 and 20 degrees Celsius. After the reaction is complete, the reaction liquid is cooled, and the product is separated, washed, and dried .

Chemical Reactions Analysis

2,2-Dibromo-3-nitropropionamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. It hydrolyzes quickly in water, forming products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid . The compound is also susceptible to reduction reactions, where it can be decomposed by reducing agents like hydrogen sulfide, resulting in non-toxic cyanoacetamide .

Scientific Research Applications

2,2-Dibromo-3-nitropropionamide is widely used in various scientific research applications due to its biocidal properties. It is employed in industrial water applications for its instantaneous antimicrobial activity and rapid chemical breakdown. This compound is considered a potential alternative to antibiotics for bacterial control during corn-to-ethanol fermentation . Additionally, it is used in papermaking as a preservative in paper coatings and slurries, as well as for slime control on papermachines .

Mechanism of Action

The biocidal action of 2,2-Dibromo-3-nitropropionamide is attributed to its ability to disrupt the cell membranes of microorganisms. At certain concentrations, it depolarizes the membranes and disturbs the asymmetrical distribution of membrane phospholipids, leading to cell lethality. The compound’s lethal effect is temperature-dependent and is augmented in the presence of ethanol .

Comparison with Similar Compounds

2,2-Dibromo-3-nitropropionamide is unique due to its rapid hydrolysis and quick-kill biocidal properties. Similar compounds include cyanoacetamide and other halogen biocides. this compound stands out for its instability in water, which allows it to degrade quickly after exerting its biocidal effects .

Properties

CAS No. |

109793-93-3 |

|---|---|

Molecular Formula |

C3H4Br2N2O3 |

Molecular Weight |

275.88 g/mol |

IUPAC Name |

2,2-dibromo-3-nitropropanamide |

InChI |

InChI=1S/C3H4Br2N2O3/c4-3(5,2(6)8)1-7(9)10/h1H2,(H2,6,8) |

InChI Key |

CKEKCWHEPUAYPC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)N)(Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)